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Compound of Interest

Compound Name: 1-(Cyanoacetyl)piperidine

Cat. No.: B085081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-
(Cyanoacetyl)piperidine (CAS No: 15029-30-8), a key chemical intermediate. The document

presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with detailed, standardized experimental protocols for data acquisition. This

guide is intended to serve as a valuable resource for researchers in quality control, compound

identification, and reaction monitoring.

Chemical Structure and Properties
IUPAC Name: 3-oxo-3-(piperidin-1-yl)propanenitrile[1]

Molecular Formula: C₈H₁₂N₂O[1]

Molecular Weight: 152.19 g/mol [1]

Exact Mass: 152.094963011 Da[1]

Spectroscopic Data Summary
The following sections summarize the available and predicted spectral data for 1-
(Cyanoacetyl)piperidine. The data is organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below

are the ¹H and predicted ¹³C NMR data for 1-(Cyanoacetyl)piperidine.

Table 1: ¹H NMR Spectral Data of 1-(Cyanoacetyl)piperidine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.01 Singlet 2H -C(=O)-CH₂-CN

3.41 Triplet 2H
Piperidine H₂', H₆'

(axial/equatorial avg.)

3.28 Triplet 2H
Piperidine H₂', H₆'

(axial/equatorial avg.)

1.53 Multiplet 6H Piperidine H₃', H₄', H₅'

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of 1-(Cyanoacetyl)piperidine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b085081?utm_src=pdf-body
https://www.benchchem.com/product/b085081?utm_src=pdf-body
https://www.benchchem.com/product/b085081?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Chemical Shift
(δ) ppm

Carbon Assignment Rationale

~165 C=O (Amide Carbonyl)
Typical range for amide

carbonyls is 160-180 ppm.

~117 C≡N (Nitrile Carbon)

Aliphatic nitrile carbons

typically appear in the 115-125

ppm range.

~45 Piperidine C₂', C₆'
Carbons adjacent to nitrogen

in a saturated heterocycle.

~25-30 -C(=O)-CH₂-CN
Methylene group between two

electron-withdrawing groups.

~24-26 Piperidine C₃', C₅'
Methylene groups beta to the

nitrogen atom.

~23 Piperidine C₄'
Methylene group gamma to

the nitrogen atom.

Note: These are predicted values based on typical chemical shift ranges for the respective

functional groups.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

predicted characteristic absorption bands for 1-(Cyanoacetyl)piperidine are listed below.

Table 3: Predicted IR Absorption Data for 1-(Cyanoacetyl)piperidine
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Wavenumber (cm⁻¹)
Functional Group
Assignment

Description of Vibration

~2250 C≡N Nitrile stretch

~1645 C=O Amide I band (stretch)

2850-2950 C-H Alkane stretch

~1450 CH₂ Methylene scissoring

Note: These are predicted values based on characteristic infrared group frequencies.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.

Table 4: Mass Spectrometry Data for 1-(Cyanoacetyl)piperidine

Parameter Value Method/Ionization

Molecular Ion [M]⁺ m/z 152 GC-MS

Calculated Exact Mass 152.0950 -

Found Mass 152.1 FAB (Ar)

Major Fragments m/z 69, m/z 41 GC-MS

Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectral data for small

organic molecules like 1-(Cyanoacetyl)piperidine.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 5-10 mg of 1-(Cyanoacetyl)piperidine.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆,

CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

Instrument Setup & Data Acquisition:

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

A standard room temperature setting (e.g., 298 K) is established.

For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to achieve a good

signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used.

For ¹³C NMR, a proton-decoupled experiment is typically run. A larger number of scans is

required due to the low natural abundance of ¹³C.

The spectral width is set to encompass all expected proton or carbon signals.

Data Processing:

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

Phase and baseline corrections are applied to the resulting spectrum.

The spectrum is referenced to the residual solvent peak or an internal standard (e.g.,

TMS).

Integration of the ¹H NMR signals is performed to determine proton ratios.

FTIR Spectroscopy Protocol (KBr Pellet Method)
Sample and KBr Preparation:

Spectroscopy-grade Potassium Bromide (KBr) must be thoroughly dried in an oven to

remove moisture, which can interfere with the spectrum.

Grind 1-2 mg of 1-(Cyanoacetyl)piperidine into a very fine powder using an agate mortar

and pestle.
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Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly

mix with the sample powder.

Pellet Formation:

Transfer a portion of the mixture into a pellet die.

Place the die into a hydraulic press.

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or

translucent pellet.

Data Acquisition:

A background spectrum of the empty sample compartment is collected.

The KBr pellet is placed in a sample holder within the FTIR spectrometer.

The sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A typical

resolution is 4 cm⁻¹.

Mass Spectrometry Protocol (GC-MS)
Sample Preparation:

Prepare a dilute solution of 1-(Cyanoacetyl)piperidine in a volatile organic solvent (e.g.,

dichloromethane, ethyl acetate). The concentration is typically around 1 mg/mL.

Instrumental Analysis:

The sample is injected into the Gas Chromatograph (GC), where it is vaporized and

separated based on its boiling point and interactions with the column stationary phase.

The separated components elute from the GC column and enter the Mass Spectrometer

(MS).

In the MS, the sample molecules are ionized, typically by Electron Ionization (EI).
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The resulting ions and fragment ions are separated by a mass analyzer based on their

mass-to-charge (m/z) ratio.

A detector records the abundance of each ion.

Data Analysis:

The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio.

The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide

structural information.

Visualizations
The following diagrams illustrate the general workflow for spectral analysis and the structural

assignment of key spectral features of 1-(Cyanoacetyl)piperidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectral Analysis of 1-(Cyanoacetyl)piperidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085081#spectral-data-nmr-ir-mass-spec-of-1-
cyanoacetyl-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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